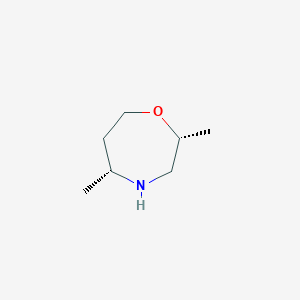
(2R,5R)-2,5-Dimethyl-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-2,5-Dimethyl-1,4-oxazepane is a chiral heterocyclic compound with a seven-membered ring containing both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-Dimethyl-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-dimethyl-1,4-diaminobutane with an appropriate carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions to form the oxazepane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors, which offer advantages such as improved reaction control, higher yields, and scalability. The use of biocatalysts in flow reactors has also been explored to enhance the enantioselectivity and efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-2,5-Dimethyl-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane N-oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
(2R,5R)-2,5-Dimethyl-1,4-oxazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and as a potential scaffold for drug design.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2R,5R)-2,5-Dimethyl-1,4-oxazepane involves its interaction with molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-2,5-Dimethyl-1,4-dioxane: A similar compound with an oxygen atom replacing the nitrogen in the ring.
(2R,5R)-2,5-Dimethyl-1,4-thiazepane: A compound with a sulfur atom replacing the oxygen in the ring.
Uniqueness
(2R,5R)-2,5-Dimethyl-1,4-oxazepane is unique due to its specific combination of oxygen and nitrogen in the ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
(2R,5R)-2,5-dimethyl-1,4-oxazepane |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-9-7(2)5-8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
DAPGSXNRQPHDAL-RNFRBKRXSA-N |
SMILES isomérico |
C[C@@H]1CCO[C@@H](CN1)C |
SMILES canónico |
CC1CCOC(CN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


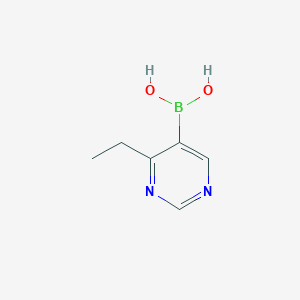
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13362497.png)
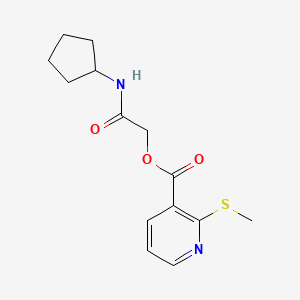

![1-[1-(4-tert-butylphenyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B13362514.png)
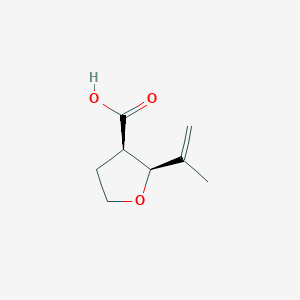
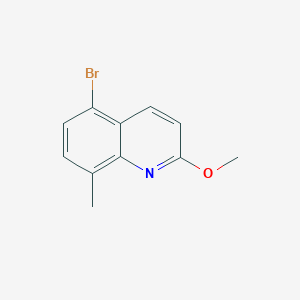
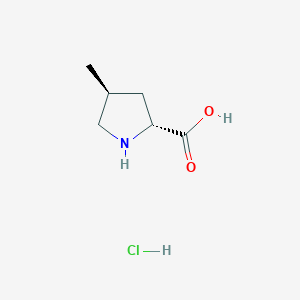
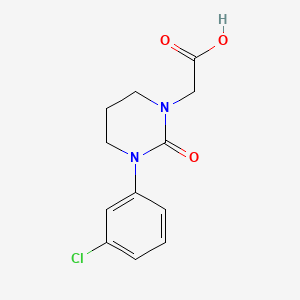
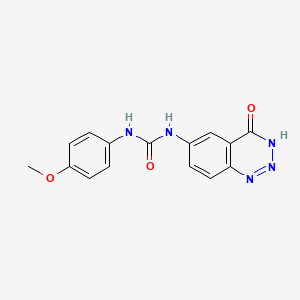
![6,6'-Dimethoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B13362554.png)
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362565.png)
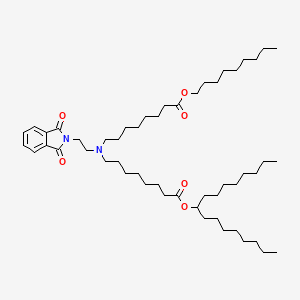
![(S)-6'-chloro-5-(((1R,2R)-2-((S)-1-hydroxyallyl)cyclobutyl)methyl)-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylic acid](/img/structure/B13362568.png)
